molecular formula C15H16O3 B2513841 3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one CAS No. 431983-60-7

3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Cat. No. B2513841
M. Wt: 244.29
InChI Key: SWBDIHXOLXVPJG-UHFFFAOYSA-N
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Description

3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one, commonly referred to as HMTC, is a naturally occurring compound found in various plants, fungi, and bacteria. HMTC is a naturally occurring aromatic hydrocarbon that has been studied for its potential medicinal properties and applications in scientific research.

Scientific Research Applications

Synthetic Protocols and Biological Importance

Chromen-6-ones, including compounds structurally similar to 3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one, are significant for their pharmacological relevance and serve as core structures in secondary metabolites. These compounds are produced in limited quantities naturally, necessitating synthetic procedures for their creation. The literature describes various protocols for synthesizing these compounds, highlighting their efficiency and simplicity. These methods include Suzuki coupling reactions, reactions of 3-formylcoumarin with bis(silylenol ethers), and metal or base-catalyzed cyclizations, pointing towards the compound's versatility in synthetic organic chemistry (Mazimba, 2016).

Hydroxycoumarins and Their Applications

Hydroxycoumarins, part of the same broad family as 3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one, are distinguished for their chemical, photochemical, and biological properties. They are widely utilized in pharmaceutical, perfumery, and agrochemical industries. Among them, 3-hydroxycoumarin is particularly noted for its numerous applications across different biology fields, emphasizing its significance in genetics, pharmacology, and microbiology due to its varied biological properties. The synthesis methods and the resultant heterocyclic compounds derived from 3-hydroxycoumarin, including pyrido[2,3-c]coumarin and chromeno[4,3-e][1,3]oxazine derivatives, showcase the compound's foundational role in developing bioactive molecules (Yoda, 2020).

properties

IUPAC Name

3-hydroxy-4-methyl-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-9-13(16)8-7-11-10-5-3-2-4-6-12(10)15(17)18-14(9)11/h7-8,16H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBDIHXOLXVPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

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